1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
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Overview
Description
1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a triazine ring substituted with dipropylamino and methoxy groups.
Preparation Methods
The synthesis of 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-(dipropylamino)-6-methoxy-1,3,5-triazine with hydrazinecarboxamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE can be compared with other similar compounds, such as:
Ethyl 4-{[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-1-piperidinecarboxylate: This compound shares a similar triazine core but differs in its substituents, leading to different chemical and biological properties.
Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester: Another related compound with a different structural framework, resulting in unique applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
1-amino-1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N7O2/c1-4-6-17(7-5-2)9-14-10(18(13)8(12)19)16-11(15-9)20-3/h4-7,13H2,1-3H3,(H2,12,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUAZVSWAAXSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)OC)N(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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